Cathepsin G Inhibitor
Cathepsin G Inhibitor
Brand Name:
Vulcanchem
CAS No.:
429676-93-7
VCID:
VC0147557
InChI:
InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)
SMILES:
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
Molecular Formula:
C36H33N2O6P
Molecular Weight:
620.6 g/mol
Cathepsin G Inhibitor
CAS No.: 429676-93-7
Reference Standards
VCID: VC0147557
Molecular Formula: C36H33N2O6P
Molecular Weight: 620.6 g/mol
CAS No. | 429676-93-7 |
---|---|
Product Name | Cathepsin G Inhibitor |
Molecular Formula | C36H33N2O6P |
Molecular Weight | 620.6 g/mol |
IUPAC Name | [2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |
Standard InChI | InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) |
Standard InChIKey | GNOZQRKYZJSIPZ-UHFFFAOYSA-N |
SMILES | CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O |
Canonical SMILES | CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | P-[2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid; [2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid |
PubChem Compound | 9830518 |
Last Modified | Nov 11 2021 |
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